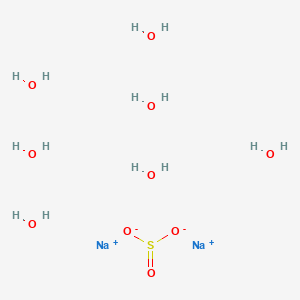

Sodium sulfite heptahydrate

Beschreibung

Sodium sulfite heptahydrate (Na₂SO₃·7H₂O, CAS 10102-15-5) is a crystalline inorganic compound composed of sodium ions (Na⁺), sulfite ions (SO₃²⁻), and seven water molecules. It appears as a white, hygroscopic solid with a monoclinic crystal structure and a density of 1.56 g/cm³ . Key properties include:

- Solubility: Highly soluble in water (260 g/100 mL at 20°C) .

- Reactivity: Acts as a reducing agent, reacting with acids to release sulfur dioxide (SO₂). It oxidizes in air to form sulfates (SO₄²⁻), with the anhydrous form (Na₂SO₃) being more stable .

- Applications: Widely used in the paper industry for dechlorination, food preservation, photography, and water treatment .

Eigenschaften

CAS-Nummer |

10102-15-5 |

|---|---|

Molekularformel |

H4NaO4S |

Molekulargewicht |

123.09 g/mol |

IUPAC-Name |

disodium;sulfite;heptahydrate |

InChI |

InChI=1S/Na.H2O3S.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |

InChI-Schlüssel |

QBIGNSMBLQLXMJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

O.OS(=O)O.[Na] |

Andere CAS-Nummern |

10102-15-5 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

7757-83-7 (Parent) |

Synonyme |

Sulfurous Acid Disodium Salt Heptahydrate; Anhydrous Sodium Sulfite Heptahydrate; Disodium Sulfite Heptahydrate; E 221 Heptahydrate; S-WAT Heptahydrate; Sodium Sulfite Heptahydrate; Sodium Sulfite Anhydrous Heptahydrate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfur Combustion and Gas Purification

Elemental sulfur undergoes combustion in air at 800–1,000°C to produce SO₂ gas with 19–21% volumetric concentration. The gas is cooled to 40–50°C and purified to remove particulate matter before absorption. The reaction proceeds as:

Alkaline Absorption and Crystallization

The purified SO₂ is bubbled through a sodium carbonate (Na₂CO₃) solution, forming sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃):

Subsequent neutralization with sodium hydroxide (NaOH) yields sodium sulfite solution:

Crystallization at controlled cooling rates (5–10°C/hr) produces the heptahydrate form, which is separated via centrifugation and vacuum-dried below 100°C to prevent dehydration.

Key Parameters:

| Parameter | Range/Value |

|---|---|

| SO₂ concentration | 19–21% (v/v) |

| Absorption pH | 7.0–7.5 |

| Crystallization temp | 25–30°C |

| Drying temp | 80–100°C |

Industrial Byproduct Utilization

Recent patents disclose methods to synthesize sodium sulfite heptahydrate using sodium sulfate (Na₂SO₄) byproducts, enhancing cost efficiency and sustainability.

Reaction with Calcium Bisulfite

Calcium hydroxide (Ca(OH)₂) slurry reacts with SO₂ to form calcium bisulfite (Ca(HSO₃)₂), which subsequently interacts with sodium sulfate:

Neutralization with sodium carbonate converts bisulfite to sulfite:

Evaporative crystallization at 35°C under >400 mmHg vacuum yields Na₂SO₃·7H₂O with 55–60% recovery.

Economic and Environmental Advantages

-

Waste minimization : Byproduct gypsum (CaSO₄·2H₂O) is marketable, eliminating landfill requirements.

Natural Alkali-Based Production

Regions with abundant natural alkali reserves (e.g., trona deposits) utilize sodium carbonate-rich brines for SO₂ absorption, bypassing synthetic alkali inputs.

Direct Absorption Process

SO₂ gas is introduced into natural alkali suspensions, yielding sodium sulfite directly:

Impurities (e.g., chlorides, nitrates) are removed via fractional crystallization, with heptahydrate formation favored at pH 9–10 and 30°C.

Yield Optimization

| Factor | Optimal Condition | Effect on Yield |

|---|---|---|

| SO₂ flow rate | 0.5 L/min per kg Na₂CO₃ | Maximizes gas-liquid contact |

| Stirring speed | 200–300 rpm | Prevents localized acidity |

| Crystallization time | 12–16 hr | Reduces inclusion of NaHCO₃ |

Comparative Analysis of Methods

Technical Metrics

| Method | Purity (%) | Yield (%) | Energy (kWh/kg) |

|---|---|---|---|

| Traditional sulfur | 99.2 | 85 | 1.8 |

| Byproduct utilization | 98.5 | 78 | 1.2 |

| Natural alkali | 97.8 | 82 | 1.5 |

Operational Challenges

-

Traditional method : High CO₂ emissions (0.7 kg/kg product).

-

Byproduct method : Requires precise control of Ca²⁺/Na⁺ ratio to avoid gypsum co-precipitation.

-

Natural alkali : Impurity removal increases processing time by 20%.

Emerging Techniques and Innovations

Wissenschaftliche Forschungsanwendungen

Water Treatment

Sodium sulfite heptahydrate is extensively used in water treatment processes, particularly as an oxygen scavenger. This application is critical in steam boiler systems to prevent corrosion by removing dissolved oxygen from the water .

| Application | Description |

|---|---|

| Oxygen Scavenger | Prevents corrosion in steam boilers by removing dissolved oxygen. |

| Wastewater Treatment | Used to dechlorinate wastewater before discharge into the environment. |

Pulp and Paper Industry

In the pulp and paper industry, sodium sulfite acts as a reducing agent and antioxidant during the processing of wood fibers. It helps in the thermomechanical conversion of wood, facilitating the defibration process and improving the quality of the final product .

| Application | Description |

|---|---|

| Defibration | Softens lignin in wood, aiding in fiber separation for paper production. |

| Bleaching Agent | Enhances brightness and quality of paper products by removing impurities. |

Textile Industry

Sodium sulfite is utilized as a bleaching agent and reducing agent in textile manufacturing. It helps maintain colorfastness by removing excess oxygen from dye baths, thus ensuring uniform coloration across fabrics .

| Application | Description |

|---|---|

| Bleaching | Removes impurities from textiles, achieving a uniform white color. |

| Dyeing | Enhances color retention and fastness during dyeing processes. |

Food Preservation

In the food industry, sodium sulfite serves as an effective preservative due to its antioxidant properties. It prevents spoilage and discoloration in dried fruits, wines, and other processed foods by inhibiting microbial growth .

| Application | Description |

|---|---|

| Antioxidant | Preserves flavor, color, and texture in food products. |

| Preservative | Extends shelf life by preventing spoilage from bacteria and molds. |

Pharmaceutical Industry

Sodium sulfite is employed as an antioxidant preservative in pharmaceuticals, particularly in injectable solutions and eye drops. It stabilizes sensitive ingredients that may oxidize upon exposure to air or light .

| Application | Description |

|---|---|

| Stabilizer | Maintains efficacy of sensitive pharmaceutical compounds. |

| Preservative | Extends shelf life of injectable medications and ophthalmic solutions. |

Environmental Applications

This compound is also used in environmental applications such as flue gas desulfurization processes to reduce sulfur dioxide emissions from industrial sources .

| Application | Description |

|---|---|

| Flue Gas Desulfurization | Reduces sulfur dioxide emissions from power plants and industrial facilities. |

Case Studies

Case Study 1: Water Treatment Efficacy

A study conducted on steam boiler systems demonstrated that the use of sodium sulfite significantly reduced corrosion rates compared to untreated systems, emphasizing its effectiveness as an oxygen scavenger .

Case Study 2: Textile Dyeing

Research in textile manufacturing showed that fabrics treated with sodium sulfite exhibited improved color retention and uniformity when subjected to dyeing processes, proving its utility in enhancing fabric quality .

Wirkmechanismus

Sodium sulfite heptahydrate exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant, where it helps to prevent oxidative damage by neutralizing free radicals. In water treatment, it scavenges oxygen, preventing corrosion in boilers and other equipment .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Functional Differences

Redox Behavior :

Thermal Stability :

Research Findings and Advances

This compound

Sodium Sulfate Heptahydrate

Ferrous Sulfate Heptahydrate

- Recycling : Titanium dioxide industry byproduct; used to synthesize ferrous chloride via HCl treatment .

Q & A

Q. What are the optimal laboratory synthesis methods for sodium sulfite heptahydrate (Na₂SO₃·7H₂O)?

Methodological Answer: this compound is synthesized via two primary routes:

- Aqueous reaction : React sodium hydroxide (NaOH) with sulfur dioxide (SO₂) under controlled cooling to crystallize the heptahydrate form .

- Neutralization : Combine sodium hydrogen sulfite (NaHSO₃) with sodium carbonate (Na₂CO₃) in water, followed by crystallization at low temperatures (<30°C) to stabilize the hydrated phase .

Key parameters include pH control (~9 for stability), temperature modulation to avoid premature dehydration, and inert gas purging to minimize oxidation during synthesis .

Q. How should this compound be stored to prevent oxidation in research settings?

Methodological Answer:

- Store in airtight containers under inert gas (e.g., nitrogen or argon) to limit exposure to atmospheric oxygen .

- Maintain refrigeration (0–6°C) to reduce efflorescence and oxidation rates .

- Monitor oxidation via periodic iodometric titration to quantify residual sulfite content, as sulfate formation alters reactivity .

Q. What analytical techniques are recommended for quantifying sulfite content in this compound?

Methodological Answer:

- Iodometric titration : Direct titration with iodine solution (starch indicator) to measure active sulfite .

- Potentiometric methods : Track pH changes during acid decomposition (e.g., with HCl), correlating SO₂ release to sulfite concentration .

- Spectrophotometry : Quantify sulfite using colorimetric assays (e.g., reaction with Ellman’s reagent) .

Advanced Research Questions

Q. How can contradictory data on this compound’s oxidative stability be resolved in experimental design?

Methodological Answer: Discrepancies in oxidation rates arise from hydration state and environmental factors:

- Hydrated vs. anhydrous : The heptahydrate oxidizes faster due to water-mediated oxygen diffusion, while the anhydrous form is more stable .

- Experimental controls : Use standardized humidity chambers and thermogravimetric analysis (TGA) to isolate oxidation kinetics .

- Surface area effects : Compare powdered vs. crystalline samples to assess oxidation variability .

Q. What experimental protocols are used to evaluate this compound’s toxicity in in vivo studies?

Methodological Answer:

- Dose-response design : Administer graded doses (e.g., 0.3–3.3 g/kg body weight) in animal models, monitoring maternal weight gain, fetal development, and postnatal viability .

- Endpoint analysis : Assess teratogenicity via skeletal/stain (Alizarin Red) and visceral examinations .

- Statistical validation : Use ANOVA to differentiate treatment effects from natural variability, ensuring sample sizes account for low-dose response ambiguity .

Q. How does this compound function in advanced organic synthesis (e.g., sulfomethylation)?

Methodological Answer:

- Reductive sulfomethylation : React phenol with formaldehyde and Na₂SO₃·7H₂O at 95°C for 6 hours to produce sulfonated derivatives. Optimize yields (28–37%) by controlling stoichiometry and acidification steps .

- Aldehyde/ketone purification : Form bisulfite adducts to isolate carbonyl compounds, leveraging sulfite’s nucleophilic properties .

Q. What strategies mitigate interference from this compound in redox-sensitive experiments?

Methodological Answer:

- Quenching protocols : Add excess potassium iodide (KI) or NaOH to neutralize residual sulfite in Fenton reaction systems .

- Validation controls : Perform blank runs with and without sulfite to isolate its impact on reaction outcomes (e.g., hydroxyl radical scavenging) .

Q. How do crystallographic studies inform the reactivity of this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Reveals monoclinic crystal structure (heptahydrate) vs. hexagonal anhydrous form, explaining differences in stability and solubility .

- Resonance analysis : Delocalized charge on SO₃²⁻ (pyramidal geometry) enhances nucleophilic reactivity, critical for reducing agent applications .

Q. What methodologies optimize crystallization of this compound for high-purity research samples?

Methodological Answer:

- Supersaturation control : Gradually cool saturated solutions from 50°C to 25°C to promote large monoclinic crystal growth .

- Seeding techniques : Introduce pre-formed crystals to avoid amorphous precipitates .

- Purity validation : Use differential scanning calorimetry (DSC) to confirm dehydration transitions at 33.4°C .

Q. How can researchers address reproducibility challenges in sulfite-mediated reactions?

Methodological Answer:

- Hydration state standardization : Pre-dry samples or calibrate water content via Karl Fischer titration .

- Real-time monitoring : Employ in situ Raman spectroscopy to track sulfite oxidation during reactions .

- Batch consistency : Source reagents with certified sulfite content (e.g., USP/NF grades) and validate via titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.